![molecular formula C24H17N3O2 B444678 1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B444678.png)
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE typically involves multi-step reactions. One common method includes the condensation of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene with 4-aminoacetophenone under reflux conditions in ethanol . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery systems and waste management protocols are also implemented to ensure environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)methanone
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)propanone
Uniqueness
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of benzimidazole and chromene structures, which confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C24H17N3O2 |
|---|---|
Molekulargewicht |
379.4g/mol |
IUPAC-Name |
1-[4-[[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H17N3O2/c1-15(28)16-10-12-18(13-11-16)25-24-19(14-17-6-2-5-9-22(17)29-24)23-26-20-7-3-4-8-21(20)27-23/h2-14H,1H3,(H,26,27) |
InChI-Schlüssel |
YGNGGFUKXFISLL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


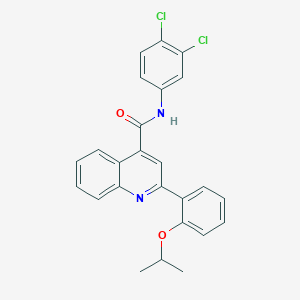
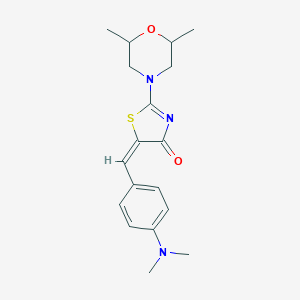
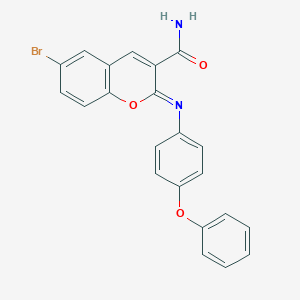
![N~3~-(2-FLUOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444599.png)
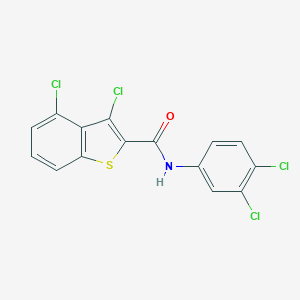
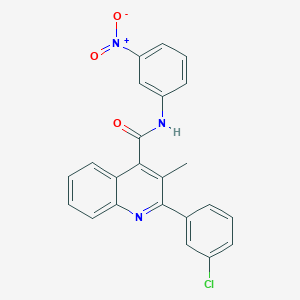
![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)
![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)
![(2Z)-N-(4-fluorophenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444607.png)
![(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444611.png)
![(2Z)-N-ACETYL-2-[(NAPHTHALEN-1-YL)IMINO]-6-NITRO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444614.png)
![10-(1-Methylethylidene)-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444615.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444616.png)
